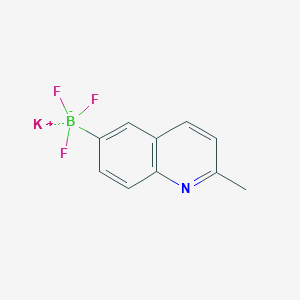
Potassium trifluoro(2-methylquinolin-6-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylquinolin-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it highly reactive and useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylquinolin-6-yl)boranuide typically involves the reaction of 2-methylquinoline with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the potassium trifluoroborate salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of potassium trifluoro(2-methylquinolin-6-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylquinolin-6-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, boron-containing compounds, and substituted trifluoroborates.
Scientific Research Applications
Potassium trifluoro(2-methylquinolin-6-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other atoms, making it useful in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoro(isoquinolin-6-yl)boranuide
Uniqueness
Potassium trifluoro(2-methylquinolin-6-yl)boranuide is unique due to the presence of the 2-methylquinoline moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of quinoline derivatives and other complex molecules.
Properties
Molecular Formula |
C10H8BF3KN |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylquinolin-6-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
InChI Key |
KUECFMIPBLPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















